5-Bromo-4-methylpyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylpyridin-3-amine hydrochloride typically involves the bromination of 4-methylpyridine followed by amination. One common method starts with 4-methylpyridine, which undergoes bromination using bromine in the presence of a catalyst to yield 5-bromo-4-methylpyridine. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the 3-position, forming 5-Bromo-4-methylpyridin-3-amine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amination: The amine group can participate in further functionalization reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses arylboronic acids, palladium catalysts, and bases such as potassium carbonate in an organic solvent.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Pyridines: Through substitution reactions, various substituted pyridine derivatives can be formed.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, different oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
5-Bromo-4-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylpyridin-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-6-chloro-4-methylpyridin-3-amine
- 4-Methylpyridin-3-amine
Uniqueness
5-Bromo-4-methylpyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-4-methylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c1-4-5(7)2-9-3-6(4)8;/h2-3H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBBBYTKLYGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.